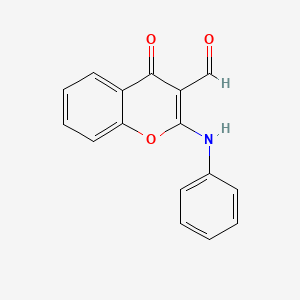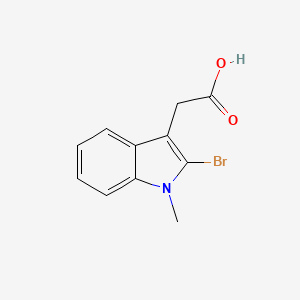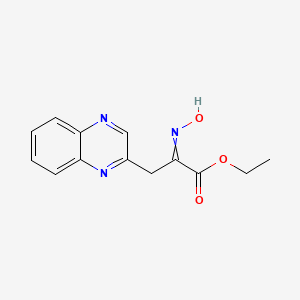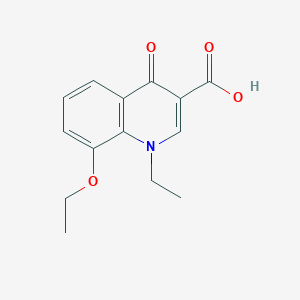
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin, often involves the use of metal-catalyzed and organocatalytic methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2,4-dimethylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the coumarin core .
Industrial Production Methods
Industrial production of coumarin derivatives typically involves scalable synthetic routes that ensure high yield and purity. Methods such as solvent-free synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the coumarin core, potentially leading to dihydrocoumarins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield coumarin-3,4-quinone, while substitution reactions can produce a variety of functionalized coumarins .
Applications De Recherche Scientifique
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like pancreatic lipase, thereby affecting lipid metabolism . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
4-Hydroxycoumarin: A well-known anticoagulant.
3-Phenylcoumarin: Another derivative with potential therapeutic applications.
Uniqueness
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
73791-10-3 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
YCEYMCDYIHMGAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)



![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)


![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)


